Boc-N-methyl-L-isoleucine Boc-N-methyl-L-isoleucine
Brand Name: Vulcanchem
CAS No.: 52498-32-5
VCID: VC21543778
InChI: InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m0/s1
SMILES: CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol

Boc-N-methyl-L-isoleucine

CAS No.: 52498-32-5

VCID: VC21543778

Molecular Formula: C12H23NO4

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

Boc-N-methyl-L-isoleucine - 52498-32-5

Description

Boc-N-methyl-L-isoleucine, also known as tert-butyloxycarbonyl-N-methyl-L-isoleucine, is a derivative of the amino acid L-isoleucine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom of the amino group. This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the standard amino acids encoded by the genetic code but is used in synthetic chemistry and drug development.

Synthesis and Mechanism

The synthesis of Boc-N-methyl-L-isoleucine typically involves several steps, including the methylation of Boc-protected amino acids. The methylation process is believed to proceed via an SN2 mechanism, although other mechanisms may also contribute to its high N-selectivity .

Applications in Research

Boc-N-methyl-L-isoleucine is widely utilized in various research areas:

  • Peptide Synthesis: It acts as a key building block in synthesizing peptides, particularly those with biological activity. The Boc group allows for selective reactions, enhancing the efficiency of peptide assembly .

  • Drug Development: It is used in creating novel drug candidates, especially in anti-cancer and anti-inflammatory research. Its unique structure can lead to improved potency and selectivity compared to other amino acids .

  • Bioconjugation: It helps link biomolecules to therapeutic agents, crucial in developing targeted therapies with minimized side effects .

  • Protein Engineering: Researchers use it to design modified proteins with enhanced stability and functionality, particularly important in creating enzymes with improved catalytic properties .

  • Analytical Chemistry: It is employed in analytical methods to study protein interactions and modifications, providing insights into biological processes and aiding in diagnostic tool development .

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N-Methyl-L-isoleucineMethylated form without Boc protectionDirectly involved in biological processes
Boc-N-methyl-D-isoleucineD-enantiomer variantMay exhibit different biological activities
Boc-L-valineSimilar Boc protection but lacks methyl groupLess sterically hindered
Boc-N-methyl-L-leucineSimilar structure but different side chainPotentially different pharmacological profiles
Boc-N-methyl-GlycineSmaller size and simpler structureLess complex interactions

Boc-N-methyl-L-isoleucine's unique combination of N-methylation and Boc protection distinguishes it from these similar compounds, making it valuable in synthetic chemistry and drug development contexts.

Biological Implications

While Boc-N-methyl-L-isoleucine itself does not have a known biological function, the incorporation of its methylated form into peptides can alter their interactions with enzymes or receptors. This modification can lead to changes in the peptide's biological activity, impacting its stability and folding.

CAS No. 52498-32-5
Product Name Boc-N-methyl-L-isoleucine
Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
IUPAC Name (2S,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Standard InChI InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m0/s1
Standard InChIKey HTBIAUMDQYXOFG-IUCAKERBSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
SMILES CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Canonical SMILES CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Synonyms Boc-N-methyl-L-isoleucine;52498-32-5;Boc-N-Me-Ile-OH;(2S,3S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylpentanoicacid;Boc-N-a-methyl-L-isoleucine;(2s,3s)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-methylpentanoicacid;Boc-MeIle-OH;AmbotzBAA1109;SCHEMBL67051;Boc-N-|A-Methyl-L-isoleucine;TMA028;02678_FLUKA;Boc-N-alpha-Methyl-L-isoleucine;CTK8B1817;HTBIAUMDQYXOFG-IUCAKERBSA-N;MolPort-003-925-256;ZINC2539575;ANW-31481;MFCD00066105;SBB065929;AKOS015892886;AM81858;CS19109;AJ-38896;AK-81131
PubChem Compound 7017970
Last Modified Aug 15 2023

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245.3144 g/mol